Aripiprazole Aripiprazole Aripiprazole is a quinoline derivate and atypical anti-psychotic agent. Aripiprazole has partial agonistic activity at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as potent antagonistic activity on serotonin 5-HT2A receptors. This drug stabilizes dopamine and serotonin activity in the limbic and cortical system. Aripiprazole is used in managing symptoms of schizophrenia and of acute manic and mixed episodes associated with bipolar I disorders.
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar illness. Aripiprazole therapy has not been associated consistently with serum aminotransferase elevations and has yet to be linked to cases of clinically apparent acute liver injury.
Aripiprazole, also known as abilify or abilitat, belongs to the class of organic compounds known as phenylpiperazines. Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. Aripiprazole is a drug which is used for the treatment of schizophrenia and related psychotic disorders. Aripiprazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, aripiprazole is primarily located in the membrane (predicted from logP). Aripiprazole is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 129722-12-9
VCID: VC0000633
InChI: InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula: C₂₃H₂₇Cl₂N₃O₂
Molecular Weight: 448.4 g/mol

Aripiprazole

CAS No.: 129722-12-9

APIs

VCID: VC0000633

Molecular Formula: C₂₃H₂₇Cl₂N₃O₂

Molecular Weight: 448.4 g/mol

Purity: > 98%

Aripiprazole - 129722-12-9

CAS No. 129722-12-9
Product Name Aripiprazole
Molecular Formula C₂₃H₂₇Cl₂N₃O₂
Molecular Weight 448.4 g/mol
IUPAC Name 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Standard InChIKey CEUORZQYGODEFX-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Appearance Solid powder
Boiling Point 139.0-139.5 °C
Colorform Colorless, flake crystals from ethanol
Melting Point 137-140
Physical Description Solid
Description Aripiprazole is a quinoline derivate and atypical anti-psychotic agent. Aripiprazole has partial agonistic activity at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as potent antagonistic activity on serotonin 5-HT2A receptors. This drug stabilizes dopamine and serotonin activity in the limbic and cortical system. Aripiprazole is used in managing symptoms of schizophrenia and of acute manic and mixed episodes associated with bipolar I disorders.
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar illness. Aripiprazole therapy has not been associated consistently with serum aminotransferase elevations and has yet to be linked to cases of clinically apparent acute liver injury.
Aripiprazole, also known as abilify or abilitat, belongs to the class of organic compounds known as phenylpiperazines. Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. Aripiprazole is a drug which is used for the treatment of schizophrenia and related psychotic disorders. Aripiprazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, aripiprazole is primarily located in the membrane (predicted from logP). Aripiprazole is a potentially toxic compound.
Purity > 98%
Shelf Life Stable under recommended storage conditions.
Solubility 0.00001%
In water, 0.045 mg/L at 25 °C (est)
<0.3 [ug/mL]
Synonyms 7-(4-(4-(2,3-dichlorophenyl)-1-piperazinyl)butyloxy)-3,4-dihydro-2(1H)-quinolinone
Abilify
Aripiprazol
aripiprazole
OPC 14597
OPC-14597
Vapor Pressure 3.15X10-13 mm Hg at 25 °C (est)
Reference 1: She S, Kuang Q, Zheng Y. Aripiprazole-induced tardive dyskinesia in patients
with schizophrenia: A case report of twins. Schizophr Res. 2017 Nov 8. pii:
S0920-9964(17)30664-3. doi: 10.1016/j.schres.2017.10.036. [Epub ahead of print]
PubMed PMID: 29128325.


2: Reddy B, Ali M, Guruprasad S, Das S. Hypersexuality induced by Aripiprazole:
Two case reports and review of the literature. Asian J Psychiatr. 2017 Oct 25.
pii: S1876-2018(17)30692-5. doi: 10.1016/j.ajp.2017.10.008. [Epub ahead of print]
PubMed PMID: 29107566.


3: Scheggi S, Pelliccia T, Gambarana C, De Montis MG. Aripiprazole relieves
motivational anhedonia in rats. J Affect Disord. 2017 Oct 20;227:192-197. doi:
10.1016/j.jad.2017.10.032. [Epub ahead of print] PubMed PMID: 29100151.


4: Kopelowicz A, Baker RA, Zhao C, Brewer C, Lawson E, Peters-Strickland T. A
multicenter, open-label, pilot study evaluating the functionality of an
integrated call center for a digital medicine system to optimize monitoring of
adherence to oral aripiprazole in adult patients with serious mental illness.
Neuropsychiatr Dis Treat. 2017 Oct 19;13:2641-2651. doi: 10.2147/NDT.S143091.
eCollection 2017. PubMed PMID: 29089771; PubMed Central PMCID: PMC5656350.


5: Vázquez-Bourgon J, Pérez-Iglesias R, Ortiz-García de la Foz V, Suárez Pinilla
P, Díaz Martínez á, Crespo-Facorro B. Long-term metabolic effects of
aripiprazole, ziprasidone and quetiapine: a pragmatic clinical trial in
drug-naïve patients with a first-episode of non-affective psychosis.
Psychopharmacology (Berl). 2017 Oct 26. doi: 10.1007/s00213-017-4763-x. [Epub
ahead of print] PubMed PMID: 29075885.


6: Kutuk MO, Guler G, Tufan AE, Kutuk O. Hiccup Due to Aripiprazole Plus
Methylphenidate Treatment in an Adolescent with Attention Deficit and
Hyperactivity Disorder and Conduct Disorder: A Case Report. Clin Psychopharmacol
Neurosci. 2017 Nov 30;15(4):410-412. doi: 10.9758/cpn.2017.15.4.410. PubMed PMID:
29073754.


7: Hudson R, Zhou Y, Leri F. The combination of escitalopram and aripiprazole:
Investigation of psychomotor effects in rats. J Psychopharmacol. 2017 Oct
1:269881117732515. doi: 10.1177/0269881117732515. [Epub ahead of print] PubMed
PMID: 29069975.


8: Das S, Chatterjee SS, Bagewadi V. Aripiprazole induced hypersexuality, when we
should be cautious? Asian J Psychiatr. 2017 Oct;29:162-163. doi:
10.1016/j.ajp.2017.05.023. Epub 2017 Jun 8. PubMed PMID: 29061419.


9: Britnell SR, Jackson AD, Brown JN, Capehart BP. Aripiprazole for
Post-traumatic Stress Disorder: A Systematic Review. Clin Neuropharmacol. 2017
Nov/Dec;40(6):273-278. doi: 10.1097/WNF.0000000000000251. PubMed PMID: 29059134.


10: De Berardis D, Olivieri L, Nappi F, Rapini G, Vellante F, Matarazzo I,
Serroni N, Di Giannantonio M. Vortioxetine and Aripiprazole Combination in
Treatment-Resistant Obsessive-Compulsive Disorder: A Case Report. J Clin
Psychopharmacol. 2017 Dec;37(6):732-734. doi: 10.1097/JCP.0000000000000801.
PubMed PMID: 29040153.
PubChem Compound 60795
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator